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Compound of Interest

METHYL BENZIMIDAZOLE-5-
CARBOXYLATE

Cat. No.: B126991

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
Benzimidazole-5-carboxylate (CAS No. 26663-77-4), a key intermediate in the synthesis of
various bioactive molecules.[1] The document presents available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with
detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of Methyl Benzimidazole-5-carboxylate are crucial for its
application in drug discovery and development. The following tables summarize the key
spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While a complete, publicly available spectrum for Methyl 1H-benzimidazole-5-carboxylate is not
readily found, data for the precursor, 1H-Benzimidazole-5-carboxylic acid, provides a useful
reference for the benzimidazole core. In deuterated dimethyl sulfoxide (DMSO-de), the
aromatic protons of the benzimidazole ring typically appear in the downfield region of the
spectrum. The proton attached to the nitrogen atom of the imidazole ring is characteristically
deshielded and appears as a broad singlet at approximately 12.0-13.6 ppm.
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13C NMR Data for 1H-Benzimidazole-5-carboxylic acid (DMSO):[2]

Chemical Shift (8) ppm Assighment

168.47 Carboxylic Acid Carbon (C=0)
144.83 Aromatic Carbon

125.10 Aromatic Carbon

123.74 Aromatic Carbon

118.13 Aromatic Carbon

115.12 Aromatic Carbon

Note: The chemical shifts for Methyl Benzimidazole-5-carboxylate are expected to be similar
for the benzimidazole ring carbons, with the addition of signals for the methyl ester group.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of a benzimidazole derivative provides key information about its functional
groups. For Methyl Benzimidazole-5-carboxylate, the following characteristic absorption
bands are expected.

Wavenumber (cm~?) Assighment
~3400-3200 (broad) N-H stretch of the imidazole ring
~3100-3000 Aromatic C-H stretch
~1720-1700 C=0 stretch of the methyl ester

C=N and C=C stretching vibrations of the
~1620-1580

benzimidazole ring
~1300-1200 C-O stretch of the ester

Table 3: Mass Spectrometry (MS) Data
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Mass spectrometry confirms the molecular weight of the compound. For Methyl
Benzimidazole-5-carboxylate, the expected molecular ion peak is observed.

miz Assighment

176.17 [M]* (Molecular lon)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent is typically used for
recording *H and 3C NMR spectra.

Sample Preparation:
o Accurately weigh 5-10 mg of the Methyl Benzimidazole-5-carboxylate sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCI3) in a clean, dry vial. DMSO-ds is often preferred for benzimidazole
derivatives as it effectively dissolves the compound and allows for the observation of the N-H
proton.

o Transfer the solution into a 5 mm NMR tube.
o Cap the NMR tube and ensure it is clean before insertion into the spectrometer.
Data Acquisition:

» 'H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an
internal standard (e.g., tetramethylsilane, TMS).

e 13C NMR: Spectra are recorded using a proton-decoupled pulse sequence. A larger number
of scans is usually required compared to *H NMR to achieve an adequate signal-to-noise
ratio.
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Data Acquisition

Sample Preparation 13C NMR Acquisition
Dissolve in Deuterated Solvem}—> Transfer to NMR Tube H 400 MHz NMR Spectrometer | ¥ Data P ing & Analysis
I
1H NMR Acquisition

Weigh Sample (5-10 mg) }—>

Sample Preparation (KBr Pellet)

Grind Sample with KBr |—>| Press into a Pellet |—>| FT-IR Spectrometer |—>

Acquire Spectrum (4000-400 cm~1)

Analyze Functional Groups

Sample Preparation

Dissolve Sample in Solvent |—>| Infuse into MS |—>| LC-MS (ESI-TOF) |—>| Acquire Mass Spectrum

Determine Molecular Weight

Starting Materials

Methanol

Esterification Methyl 3,4-diaminobenzoate

@ Methyl Benzimidazole-5-carboxylate

| 3,4-Diaminobenzoic Acid

Formic Acid (or equivalent)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzimidazole-5-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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